

# (S)-Propane-1,2-diol (CAS 4254-15-3): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: (S)-propane-1,2-diol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(S)-propane-1,2-diol** (CAS 4254-15-3), a chiral compound of significant interest in various scientific and industrial fields, particularly in pharmaceutical development and advanced chemical synthesis. This document details its chemical and physical properties, safety and handling protocols, common applications, and relevant metabolic pathways.

## Core Properties and Specifications

**(S)-Propane-1,2-diol**, also known as (S)-(+)-propylene glycol, is a clear, colorless, and viscous liquid.[1][2] It is the (S)-enantiomer of propane-1,2-diol and is valued for its specific stereochemistry, which is crucial in the synthesis of chiral molecules.[3]

## Physicochemical Data

A summary of the key physicochemical properties of **(S)-propane-1,2-diol** is presented in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C <sub>3</sub> H <sub>8</sub> O <sub>2</sub>	[4]
Molecular Weight	76.09 g/mol	[4]
CAS Number	4254-15-3	[4]
Appearance	Clear, colorless, viscous liquid	[1][2]
Melting Point	-60 °C	[4]
Boiling Point	186-188 °C at 765 mmHg	[5]
Density	1.036 g/mL at 20 °C	[5]
Refractive Index	n <sub>20</sub> /D 1.432	[5]
Optical Activity	[α] <sub>20</sub> /D +16.5°, neat	[5]
Flash Point	103 °C (closed cup)	[5]
Solubility	Miscible with water, acetone, chloroform, ethanol, and glycerin. Soluble in ether. Not miscible with light mineral oil or fixed oils.	[1]

## Spectroscopic and Structural Information

Identifier	Value	Source(s)
SMILES	C--INVALID-LINK--CO	[5]
InChI	1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/t3-/m0/s1	[5]
InChI Key	DNIAPMSPWPWGF-VKHMYHEASA-N	[5]

## Safety and Handling

**(S)-Propane-1,2-diol** is considered to have low toxicity.<sup>[6]</sup> However, standard laboratory safety practices should always be observed.

## Hazard Information and Precautions

Aspect	Recommendation	Source(s)
General Handling	Handle in a well-ventilated area. Avoid contact with skin and eyes.	<sup>[7]</sup>
Personal Protective Equipment	Wear protective gloves, clothing, and eye/face protection.	
Storage	Store in a cool, dry, and well-ventilated place in a tightly closed container. The substance is hygroscopic.	<sup>[7]</sup> <sup>[8]</sup>
In case of contact (skin)	Wash off with soap and plenty of water.	<sup>[7]</sup>
In case of contact (eyes)	Flush eyes with water as a precaution.	<sup>[7]</sup>
In case of ingestion	Rinse mouth with water. Never give anything by mouth to an unconscious person.	<sup>[7]</sup>
Fire Fighting	Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. It is a combustible liquid.	<sup>[8]</sup>

## Applications in Research and Drug Development

**(S)-Propane-1,2-diol** serves as a versatile building block in asymmetric synthesis and is utilized in various applications within the pharmaceutical and chemical industries.

- **Chiral Intermediate:** Its primary use is as a chiral synthon for the preparation of enantiomerically pure pharmaceuticals and other bioactive molecules.[3]
- **Pharmaceutical Formulations:** It can be used as an organic solvent and diluent in pharmaceutical preparations, helping to increase the solubility and stability of active pharmaceutical ingredients (APIs).[1]
- **Advanced Materials:** It is employed in the synthesis of specialized polymers and advanced materials where stereochemistry is critical.[3]
- **Enzyme Research:** It serves as a substrate for studying enzyme stereospecificity.

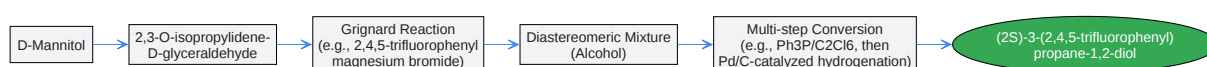
## Synthesis and Production

The industrial production of propane-1,2-diol is typically achieved through the hydrolysis of propylene oxide.[6][9] However, obtaining the optically pure (S)-enantiomer often requires stereospecific synthesis or resolution methods.

## Experimental Protocol: Stereospecific Synthesis from D-Mannitol

A reported stereospecific synthesis of a derivative of **(S)-propane-1,2-diol** starts from D-mannitol. A key intermediate, 2,3-O-isopropylidene-D-glyceraldehyde, is reacted with a Grignard reagent. The resulting diastereomeric mixture is then converted to the final product with high enantiomeric purity.[10]

### Workflow for a Derivative Synthesis



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Caption: Stereospecific synthesis workflow starting from D-Mannitol.

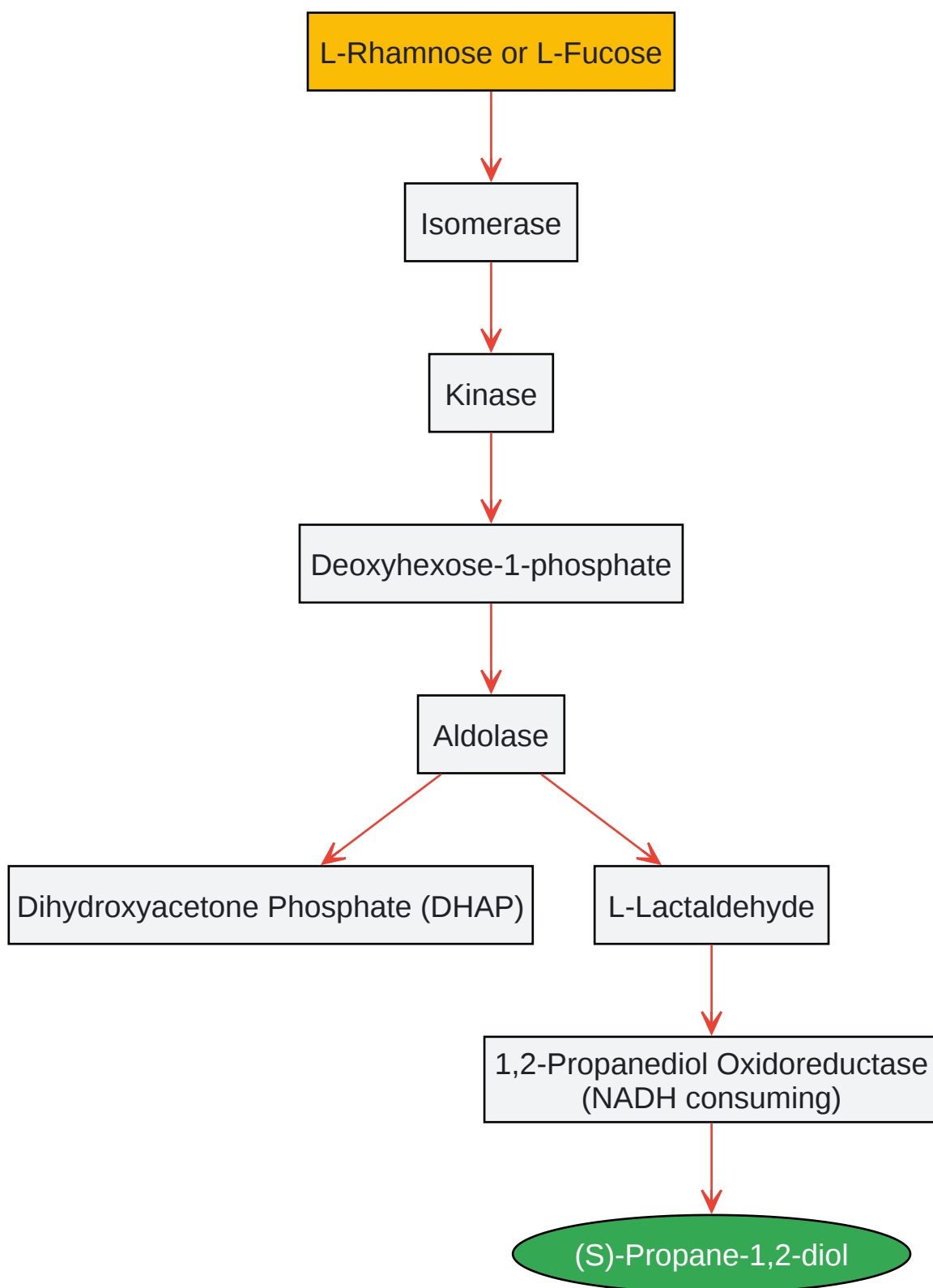
## Metabolic Pathways

**(S)-Propane-1,2-diol** is recognized as a human and Escherichia coli metabolite.<sup>[1][11]</sup> The microbial production of 1,2-propanediol can occur through several metabolic routes. The stereochemistry of the final product often depends on the initial substrate and the specific enzymatic pathway.

### Deoxyhexose Pathway for (S)-1,2-Propanediol Production

The primary route for the natural production of (S)-1,2-propanediol in some bacteria is the deoxyhexose pathway, which utilizes sugars like L-rhamnose or L-fucose.<sup>[12]</sup>

Deoxyhexose Metabolic Pathway



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Caption: Simplified deoxyhexose pathway for (S)-1,2-propanediol synthesis.

This guide consolidates key technical information for **(S)-propane-1,2-diol**, providing a valuable resource for professionals in research and development. The provided data and diagrams are intended to facilitate a deeper understanding of this important chiral molecule.

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